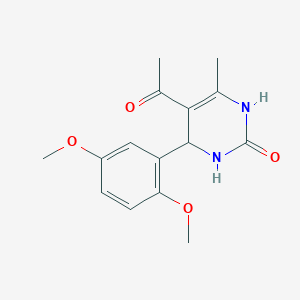![molecular formula C19H22N6O5S B11110170 6-Methyl-4-oxo-3-[2-(pyrrolidin-1-YL)ethyl]-N-(6-sulfamoylpyridin-3-YL)-3H,4H-furo[2,3-D]pyrimidine-5-carboxamide](/img/structure/B11110170.png)
6-Methyl-4-oxo-3-[2-(pyrrolidin-1-YL)ethyl]-N-(6-sulfamoylpyridin-3-YL)-3H,4H-furo[2,3-D]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DY-46-2 is a highly selective and potent non-nucleoside DNA methyltransferase 3A (DNMT3A) inhibitor. It has shown significant potential in scientific research due to its ability to inhibit DNMT3A with an IC50 value of 1.3 μM . This compound is primarily used in the study of epigenetics and cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DY-46-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of DY-46-2 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in research laboratories and pharmaceutical companies for scientific research purposes .
Chemical Reactions Analysis
Types of Reactions
DY-46-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: DY-46-2 can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions involving DY-46-2 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired transformation and include parameters such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of DY-46-2 depend on the specific reaction conditions and reagents used. These products are typically derivatives of DY-46-2 with modified functional groups or structures .
Scientific Research Applications
DY-46-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DNA methyltransferase 3A and its effects on DNA methylation patterns.
Biology: Employed in cellular and molecular biology research to investigate the role of DNA methylation in gene expression and cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with abnormal DNA methylation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DNA methylation
Mechanism of Action
DY-46-2 exerts its effects by inhibiting the activity of DNA methyltransferase 3A (DNMT3A). This enzyme is responsible for adding methyl groups to DNA, which can regulate gene expression. By inhibiting DNMT3A, DY-46-2 can alter DNA methylation patterns, leading to changes in gene expression and cellular behavior. The molecular targets and pathways involved include the direct binding of DY-46-2 to DNMT3A, preventing its interaction with DNA and subsequent methylation .
Comparison with Similar Compounds
DY-46-2 is unique in its high potency and selectivity as a non-nucleoside DNMT3A inhibitor. Similar compounds include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride .
DY-46-2 stands out due to its specific inhibition of DNMT3A, making it a valuable tool in epigenetic research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N6O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6-methyl-4-oxo-3-(2-pyrrolidin-1-ylethyl)-N-(6-sulfamoylpyridin-3-yl)furo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H22N6O5S/c1-12-15(17(26)23-13-4-5-14(21-10-13)31(20,28)29)16-18(30-12)22-11-25(19(16)27)9-8-24-6-2-3-7-24/h4-5,10-11H,2-3,6-9H2,1H3,(H,23,26)(H2,20,28,29) |
InChI Key |
FAZNWIGAOYXZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)N=CN(C2=O)CCN3CCCC3)C(=O)NC4=CN=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-nitrophenol)](/img/structure/B11110091.png)
![8-morpholin-4-yl-N,N-dipropyl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11110101.png)
![N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenyl)acetohydrazide](/img/structure/B11110108.png)
![1-Acetyl-3-[4-(tert-butyl)phenyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B11110111.png)
![N-(4-ethoxyphenyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B11110113.png)

![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide](/img/structure/B11110123.png)
![N-(furan-2-ylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11110127.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(hexyloxy)benzohydrazide](/img/structure/B11110128.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]heptanehydrazide](/img/structure/B11110138.png)
![4-[(4-Methylbenzyl)sulfonyl]morpholine](/img/structure/B11110145.png)
![6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11110147.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11110154.png)
![2-(2-chloro-4-fluorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11110161.png)
